3-Hexene-2,5-diol
CAS No.: 7319-23-5
Cat. No.: VC20847186
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7319-23-5 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | (E)-hex-3-ene-2,5-diol |
| Standard InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3+ |
| Standard InChI Key | AQSWYJHDAKIVIM-ONEGZZNKSA-N |
| Isomeric SMILES | CC(/C=C/C(C)O)O |
| SMILES | CC(C=CC(C)O)O |
| Canonical SMILES | CC(C=CC(C)O)O |
Introduction
Chemical Structure and Properties
3-Hexene-2,5-diol (CAS 7319-23-5) is a vicinal diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its IUPAC name is (3E)-3-hexene-2,5-diol, indicating a trans-configuration (E) at the double bond between C3 and C4. The compound contains two hydroxyl groups at positions 2 and 5, and a double bond between carbons 3 and 4, which contributes to its reactivity in organic synthesis.
Key identifiers include:
This six-carbon chain with strategically positioned functional groups enables participation in various chemical reactions, including cycloaddition reactions and hydrogen bonding, making it valuable in polymer chemistry and natural product synthesis.
Physical and Spectroscopic Properties
The physical properties of 3-Hexene-2,5-diol are influenced by its functional groups, particularly the hydroxyl groups that enable hydrogen bonding. While comprehensive physical data is limited in literature, gas chromatography data provides valuable analytical parameters:
| Column type | Active phase | Retention Index | Reference | Conditions |
|---|---|---|---|---|
| Capillary | DB-Wax | 1932 | Shimoda et al., 1995 | 60 m/0.25 mm/0.25 μm, 2 K/min; T start: 50°C; T end: 230°C |
| Capillary | DB-Wax | 1940 | Iwaoka, Hagi, et al., 1994 | He, 40°C @ 5 min, 2 K/min; Column length: 30 m; Column diameter: 0.25 mm; T end: 200°C |
These consistent retention indices facilitate its identification in complex mixtures using gas chromatography techniques .
Preparation Methods
Several synthetic routes can be employed to produce 3-Hexene-2,5-diol, each offering different advantages depending on available starting materials and desired stereochemical outcomes.
Synthetic Approaches
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Controlled Reduction of 3-Hexyne-2,5-diol: This approach involves the selective hydrogenation of the triple bond in 3-hexyne-2,5-diol to form the corresponding double bond. The process typically utilizes a palladium catalyst supported on carbon (Pd/C) under hydrogen gas at controlled pressures and temperatures to prevent over-reduction.
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Hydroxylation of 3-Hexene: Another common method involves the hydroxylation of 3-hexene using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction proceeds via the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield 3-hexene-2,5-diol.
The stereochemistry of the resulting product depends significantly on the synthetic method employed, with different approaches yielding either the (E) or (Z) isomers preferentially.
Chemical Reactions
The presence of both hydroxyl groups and a carbon-carbon double bond in 3-hexene-2,5-diol creates a molecule with diverse reaction possibilities.
Reactivity Profile
The compound exhibits reactivity through multiple functional sites:
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Hydroxyl Group Reactions:
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Oxidation to form carbonyl compounds
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Esterification with carboxylic acids or acid derivatives
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Etherification reactions
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Dehydration reactions
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Double Bond Reactions:
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Addition reactions (halogenation, hydrohalogenation)
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Oxidation (epoxidation, dihydroxylation)
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Cycloaddition reactions
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Hydrogenation to form 3-hexane-2,5-diol
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Characteristic Transformations
The compound can undergo various transformations depending on reaction conditions:
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Oxidation: The hydroxyl groups can be oxidized to form 3-hexene-2,5-dione using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: Complete reduction using hydrogen gas with suitable catalysts can transform the molecule into 3-hexane-2,5-diol.
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Substitution: Nucleophilic substitution reactions with halogenating agents like thionyl chloride (SOCl₂) can form products such as 3-chloro-2,5-hexanediol.
Scientific Research Applications
3-Hexene-2,5-diol has found applications across multiple scientific disciplines, demonstrating its versatility as both a research tool and synthetic intermediate.
Analytical Chemistry
In analytical chemistry, 3-hexene-2,5-diol serves as an important compound for developing and validating chromatographic methods. Its consistent retention behavior makes it valuable for:
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Method Development: Establishing reliable analytical procedures for complex mixture analysis.
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Reference Standard: Serving as a reference compound in retention index libraries.
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Chromatographic Studies: Investigating the separation mechanisms of polar columns for compounds containing multiple functional groups .
Natural Occurrence
3-Hexene-2,5-diol has been identified as a volatile organic compound (VOC) produced by Bacillus megaterium KU143, suggesting biological relevance. It has also been detected in green tea infusions, as noted in studies by Shimoda et al. (1995), indicating its potential contribution to the flavor and aroma profiles of botanical sources .
Synthetic Utility
As an intermediate in organic synthesis, this compound offers several advantages:
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Building Block: The functional group combination makes it valuable for constructing more complex molecules.
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Stereochemical Control: The defined stereochemistry of the double bond provides a platform for stereoselective synthesis.
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Functional Group Manipulation: The hydroxyl groups and double bond can be selectively transformed to introduce diverse functionalities.
| Compound | Structure Difference | Potential Biological Impact |
|---|---|---|
| 3-Hexene-2,5-diol | Contains double bond with trans configuration | Moderate polarity, potential for stereospecific interactions |
| 3-Hexane-2,5-diol | Lacks double bond | Higher flexibility, potentially different receptor binding profile |
| 3-Hexyne-2,5-diol | Contains triple bond instead of double bond | More rigid structure, different electronic properties affecting bioactivity |
| Hazard Statement | Code | Classification | Warning Level |
|---|---|---|---|
| Causes skin irritation | H315 | Skin corrosion/irritation | Warning |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation | Warning |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure | Warning |
These classifications are based on the compound's irritant properties affecting skin, eyes, and respiratory system .
Spectroscopic Identification
Spectroscopic methods provide powerful tools for the identification and characterization of 3-hexene-2,5-diol.
Gas Chromatography-Mass Spectrometry
GC-MS analysis represents a primary method for identifying this compound in complex mixtures. The characteristic retention indices on polar columns (1932-1940 on DB-Wax) combined with mass spectral data provide a reliable fingerprint for identification .
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